molecular formula C9H8ClN3S B6360350 5-(4-Chlorophenyl)-2-hydrazinylthiazole CAS No. 575838-87-8

5-(4-Chlorophenyl)-2-hydrazinylthiazole

Cat. No.: B6360350
CAS No.: 575838-87-8
M. Wt: 225.70 g/mol
InChI Key: VQYJRNCYRKLUMX-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-hydrazinylthiazole is a chemical compound of significant interest in medicinal chemistry and anticancer research. This high-purity reagent features a thiazole ring, a versatile heterocycle known for its presence in various bioactive molecules, coupled with a reactive hydrazinyl group that serves as a key synthetic handle for further derivatization . The core structural motif of 5-(4-chlorophenyl)thiazole is recognized in scientific literature for its potential biological activities. Related thiazole derivatives have demonstrated potent anticancer properties in preclinical studies, showing efficacy against human colorectal cancer (HCT-116, HT-29) and hepatocellular carcinoma (HepG2) cell lines . The mechanism of action for such compounds is often linked to the induction of apoptosis (programmed cell death) through the modulation of the Bcl-2 protein family, which is a key regulatory pathway in cell survival . The hydrazinyl substituent on the thiazole nucleus significantly enhances the molecule's utility as a key synthetic intermediate , particularly in the one-pot synthesis of more complex heterocyclic scaffolds, such as thiazolyl-hydrazono-ethylthiazole derivatives . This makes it a valuable building block for researchers developing novel enzyme inhibitors or probing protein-protein interactions. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions, referencing the associated safety data sheet.

Properties

IUPAC Name

[5-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S/c10-7-3-1-6(2-4-7)8-5-12-9(13-11)14-8/h1-5H,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYJRNCYRKLUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(S2)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazone Intermediate Preparation

4-Chlorobenzaldehyde reacts with thiosemicarbazide in ethanol under acidic catalysis (e.g., acetic acid) to form the corresponding thiosemicarbazone. The reaction proceeds via nucleophilic addition of the hydrazine group to the carbonyl carbon, followed by dehydration. Optimal conditions (70°C, 6 h) yield the intermediate at 85–90% purity, as confirmed by TLC (Rf = 0.45 in ethyl acetate/hexane).

Table 1: Thiosemicarbazone Synthesis Optimization

ParameterOptimal ValueYield Improvement
SolventEthanol15% vs. methanol
CatalystAcetic acid (0.5 M)20% vs. HCl
Reaction Time6 hours10% vs. 4 hours

Cyclization with α-Haloketones

The thiosemicarbazone undergoes cyclization with 2-bromo-4'-chloroacetophenone in refluxing ethanol (4–5 h), forming the thiazole ring via nucleophilic displacement of bromide by the thiolate group. Sodium metabisulfite (0.1 eq) enhances reaction efficiency by scavenging excess bromine, achieving yields of 72–80%.

Critical Variables :

  • Solvent Polarity : Ethanol (dielectric constant = 24.3) outperforms DMF (37.6) due to better solubility of intermediates.

  • Temperature : Reflux (78°C) accelerates cyclization vs. room-temperature conditions (25°C, 48 h).

Alternative Synthetic Pathways

Hydrazine Post-Functionalization

A minority route functionalizes pre-formed thiazoles: 5-(4-chlorophenyl)thiazol-2-amine reacts with hydrazine hydrate (3 eq) in dioxane at 110°C for 12 h, replacing the amine group with hydrazinyl. However, this method suffers from lower yields (55–60%) and requires tedious purification.

One-Pot Tandem Synthesis

A patent-pending approach (CN101157634A) condenses 4-chloroaniline, sodium nitrite, and thiourea in a single reactor, leveraging diazotization and cyclization cascades. While reducing steps, the method demands precise pH control (7–9) and yields 68% product, with residual aniline (<2%) requiring chromatographic removal.

Reaction Condition Optimization

Solvent Screening

Ethanol remains optimal for both thiosemicarbazone formation and cyclization. Alternatives like methanol reduce yields by 10–15% due to poor intermediate solubility, while aprotic solvents (e.g., THF) impede proton transfer in cyclization.

Catalytic Additives

  • Sodium metabisulfite (Na₂S₂O₅) : Enhances cyclization yields by 12% via bromide scavenging.

  • Triethylamine : Neutralizes HBr byproducts but risks over-alkylation at the hydrazinyl group.

Temperature Gradients

Cyclization at 78°C (reflux) completes in 4–5 h vs. 18 h at 50°C. Exceeding 80°C promotes decomposition, evidenced by HPLC showing 8–10% byproducts.

Structural Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d6) : Hydrazinyl protons resonate as a singlet at δ 14.11 ppm, while the 4-chlorophenyl group shows aromatic doublets at δ 7.45–7.89 ppm.

  • FTIR : N–H stretch (3278–3138 cm⁻¹), C═N (1699–1600 cm⁻¹), and C–Cl (745 cm⁻¹) confirm functional groups.

  • HRMS : [M+H]⁺ observed at m/z 225.70 (calculated 225.70).

Table 2: Key Spectroscopic Data

TechniqueSignalAssignment
¹³C NMRδ 167.2 ppmThiazole C-2
¹⁹F NMRNot applicable
UV-Visλmax = 278 nm (ε = 4500)π→π* transition

Purity Assessment

Elemental analysis deviations ≤0.3% (e.g., C: 47.85% observed vs. 47.89% calculated) confirm stoichiometric integrity. Melting points (212–214°C) correlate with literature values.

Industrial-Scale Production

Continuous Flow Reactors

Pilot plants employ tubular reactors (residence time = 30 min) for thiosemicarbazone synthesis, achieving 92% conversion vs. 78% in batch processes. In-line FTIR monitors intermediate formation, reducing off-spec batches by 40%.

Waste Mitigation

  • Bromide Recovery : Electrochemical methods reclaim 85% of bromide as NaBr, cutting raw material costs by 18%.

  • Solvent Recycling : Distillation recovers 95% ethanol, lowering production costs to $12/kg.

Challenges and Solutions

Byproduct Formation

Issue : Over-alkylation at the hydrazinyl group produces N,N’-dialkylated derivatives (5–8%).
Solution : Limiting bromoketone to 1.05 eq and maintaining pH <7 suppresses this side reaction.

Crystallization Difficulties

Issue : Hydrazinylthiazoles often form oils upon cooling.
Solution : Seeding with pure product (0.1% w/w) and graded cooling (5°C/min) yield crystalline solids .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-hydrazinylthiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Structure and Synthesis

5-(4-Chlorophenyl)-2-hydrazinylthiazole features a thiazole ring with a hydrazine functional group and a chlorophenyl substituent. The synthesis typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions, followed by cyclization using agents like bromine or iodine. This method yields the desired thiazole derivative with varying efficiencies depending on the reaction conditions used.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Thiazole derivatives are known for their antifungal and antibacterial properties. The chlorophenyl group enhances lipophilicity, improving cell membrane penetration. In vitro studies have shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameMIC (µg/mL)Activity Type
This compound125Antifungal against Candida
4-Nitrophenyl-2-hydrazinylthiazole250Antibacterial
5-Phenyl-2-hydrazinylthiazole500Moderate antibacterial

Anticancer Activity

The compound has been evaluated for its anticancer potential, particularly against breast cancer cell lines like MCF-7. Studies have demonstrated that it can inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor growth and metastasis. The compound exhibited an IC50 value of 5.73 µM against MCF-7 cells, showcasing its effectiveness compared to standard treatments .

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-75.73VEGFR-2 inhibition
MDA-MB-23112.15Induction of apoptosis

Industrial Applications

Beyond its biological applications, this compound is also being explored for use in developing new materials with specific properties such as conductivity and fluorescence. Its role as a building block for synthesizing more complex heterocyclic compounds positions it as a valuable asset in both academic and industrial settings .

Case Studies

  • Antifungal Efficacy : A study demonstrated that derivatives of thiazole, including this compound, showed lower Minimum Inhibitory Concentration (MIC) values compared to fluconazole against various Candida species, suggesting strong antifungal potential .
  • Anticancer Mechanism : Research highlighted that the compound's ability to induce apoptosis in cancer cells was linked to its action on VEGFR-2, making it a candidate for further development in cancer therapies .
  • Material Science Applications : Investigations into the use of this compound in creating novel materials have shown promising results in enhancing properties such as electrical conductivity, which could lead to innovative applications in electronics .

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Data Tables

Research Findings and Key Insights

  • Anticancer Activity : Thiadiazole derivatives (e.g., 4e and 4i) exhibit superior cytotoxicity over thiazoles, likely due to increased lipophilicity and optimized acetamide linkers .
  • Antitubercular Specificity : Chlorine substitution at the para position on phenyl-thiazole hybrids enhances antitubercular activity, but structural rigidity limits potency compared to flexible scaffolds like isoniazid .

Biological Activity

5-(4-Chlorophenyl)-2-hydrazinylthiazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a thiazole ring with a hydrazinyl substituent and a para-chlorophenyl group. Its unique structure allows for various interactions with biological targets, contributing to its pharmacological potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of colon (HCT-116), lung (A549), and breast (MDA-MB-231) cancer cells. The compound's cytotoxic effects are believed to be mediated through apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
HCT-11612.5Apoptosis induction
A54915.0Cell cycle arrest
MDA-MB-23110.0Apoptosis induction

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and cellular pathways. For instance, it has been identified as an inhibitor of α-amylase, which is relevant in the context of diabetes management due to its role in carbohydrate metabolism.

Case Studies and Research Findings

Recent studies have explored the pharmacokinetics and bioactivity of thiazole derivatives, including this compound. One study highlighted its uncompetitive inhibition against α-amylase, demonstrating an IC50 value comparable to standard inhibitors like acarbose . Furthermore, another investigation into structural modifications indicated that derivatives of this compound could enhance its biological activity, suggesting avenues for drug development .

Q & A

Basic Research: Optimization of Synthesis Conditions

Q: What experimental variables significantly impact the yield of 5-(4-Chlorophenyl)-2-hydrazinylthiazole synthesis, and how can they be systematically optimized?

A: Key variables include solvent choice, reaction temperature, and stoichiometric ratios. For example:

  • Solvent polarity : Acetic acid () facilitates cyclization at room temperature but may require extended reaction times (18 hours, 69% yield).
  • Temperature : Elevated temperatures (e.g., 130°C in ) with carbon disulfide improve cyclocondensation efficiency (82% yield).
  • Catalysts : While not explicitly mentioned for this compound, analogous hydrazinylthiazole syntheses () suggest alkaline conditions (e.g., NaOH) enhance cyclization.
    Methodological recommendation : Use a factorial design to test solvent polarity (acetic acid vs. methanol) and temperature gradients (25–130°C) while monitoring reaction progress via TLC or HPLC .

Basic Research: Structural Characterization Techniques

Q: Which analytical methods are most reliable for confirming the structure of this compound and its derivatives?

A: A multi-technique approach is critical:

  • NMR spectroscopy : 1^1H NMR can resolve hydrazinyl protons (δ 14.11 ppm, DMSO-d6; ) and aromatic substituents.
  • Elemental analysis : Validate empirical formulas (e.g., C14_{14}H9_{9}Cl2_{2}N3_{3}S in ) with ≤0.3% deviation between calculated and observed values.
  • Mass spectrometry : High-resolution MS (e.g., ) confirms molecular weights (e.g., 352.738 g/mol for analogs).
    Cross-validation : Discrepancies in melting points or spectral data should prompt recrystallization or alternative derivatization (e.g., acetylated analogs for improved crystallinity) .

Advanced Research: Resolving Data Contradictions

Q: How should researchers address contradictions between elemental analysis and spectroscopic data for hydrazinylthiazole derivatives?

A: Contradictions often arise from impurities or incomplete reactions. For example:

  • Case study : A derivative in showed 11.46% calculated vs. 11.37% observed nitrogen content, suggesting trace solvent retention.
  • Solutions :
    • Repurify via column chromatography (silica gel, ethyl acetate/hexane gradients).
    • Validate purity via DSC (melting point consistency) or X-ray crystallography ( ).
    • Recalculate stoichiometry if byproducts (e.g., unreacted hydrazine) are suspected .

Advanced Research: Crystallographic Challenges

Q: What strategies improve success rates in solving crystal structures of this compound derivatives using SHELX software?

A: Key considerations include:

  • Data quality : High-resolution (<1.0 Å) datasets reduce refinement errors ( ).
  • Twinned crystals : Use SHELXL’s TWIN/BASF commands for twin-law correction (common in thiazole derivatives).
  • Hydrogen bonding : Manual placement of hydrazinyl H-atoms may be required if riding models fail.
    Pro tip : Cross-validate with DFT-calculated geometries (e.g., Gaussian09) to resolve ambiguous electron density .

Advanced Research: Derivatization Strategies

Q: How can multi-step syntheses incorporate this compound into complex heterocycles like triazole-thiones?

A: outlines a robust pathway:

Intermediate synthesis : React 2-hydrazinylthiazole with isothiocyanates to form thiosemicarbazides.

Cyclization : Use NaOH to induce intramolecular cyclization, yielding 1,2,4-triazole-3-thiones.

Purification : Recrystallize from ethanol/water mixtures to isolate derivatives (76–86% yields).
Critical step : Monitor reaction progress via IR spectroscopy (C=S stretch at ~1250 cm⁻¹) .

Advanced Research: Pharmacological Profiling

Q: What methodologies are recommended for evaluating the antinociceptive activity of this compound analogs?

A: suggests:

  • In vivo models : Tail-flick or acetic acid-induced writhing tests in rodents.
  • Dose-response curves : Administer derivatives (10–100 mg/kg) and compare to standards (e.g., morphine).
  • Mechanistic studies : Use receptor antagonists (e.g., naloxone) to probe opioid pathway involvement.
    Data interpretation : Correlate ED50_{50} values with substituent electronic effects (e.g., electron-withdrawing groups on the phenyl ring) .

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